

HPS2-THRIVE Interpretation: A Technical Support Center

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Compound of Interest

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This technical support center provides researchers, scientists, and drug development professionals with a resource for understanding the complexities and challenges associated with the interpretation of the HPS2-THRIVE trial results.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the HPS2-THRIVE trial?

The primary aim of the Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was to assess whether adding extended-release (ER) niacin (2g daily) combined with laropiprant (40mg daily) to effective statin-based LDL-lowering therapy would reduce the risk of major vascular events in high-risk patients.[1][2][3][4] The primary endpoint was a composite of non-fatal myocardial infarction, coronary death, stroke, or arterial revascularization.[1][5]

Q2: What were the main efficacy findings of the HPS2-THRIVE trial?

The HPS2-THRIVE trial found that the addition of ER niacin/laropiprant to statin therapy did not significantly reduce the risk of major vascular events compared to placebo.[6][7][8][9] The rate of major vascular events was 13.2% in the niacin/laropiprant group versus 13.7% in the placebo group.[7] Despite favorable changes in lipid profiles (a decrease in LDL-C and an increase in HDL-C), this did not translate into a clinical benefit for the primary outcome.[8][9][10]

Q3: What were the key safety concerns that emerged from the HPS2-THRIVE trial?

The trial revealed a significant increase in the risk of serious adverse events in the group receiving ER niacin/laropiprant.^{[6][9][11]} These included:

- Increased risk of myopathy, particularly in Chinese participants.^{[6][12][13]}
- A higher incidence of new-onset diabetes and disturbances in glucose control in patients with existing diabetes.^{[7][8][11]}
- An unexpected increase in serious bleeding and infections.^{[6][8][11]}
- More frequent gastrointestinal and skin-related side effects.^{[1][6][12]}

Q4: Why are the HPS2-THRIVE results challenging to interpret?

Several factors contribute to the complexity of interpreting the HPS2-THRIVE results:

- The "on-statin" background therapy: All participants were already receiving effective statin therapy, achieving low baseline LDL-cholesterol levels (mean of 63 mg/dL).^[10] Some argue that it is difficult to demonstrate an additional benefit in a population with already well-controlled LDL-C.^[10]
- The role of laropiprant: Laropiprant was added to reduce niacin-induced flushing.^{[1][4]} It is unknown whether some of the adverse effects observed could be attributed to laropiprant itself, confounding the interpretation of niacin's safety profile.^{[9][14]}
- Patient population: The trial included a broad population of high-risk patients, not specifically those with low HDL-C or high triglycerides, who were traditionally thought to benefit most from niacin.^{[14][15]} The inclusion of a large cohort from China, which experienced a higher rate of myopathy, also complicates the generalizability of the findings.^{[12][14]}
- Lack of a niacin-only arm: The study design did not include a treatment arm with niacin alone, making it impossible to disentangle the effects of niacin from those of laropiprant.

Troubleshooting Guides

Issue: Reconciling the lack of efficacy with favorable lipid changes.

Possible Explanation:

The disconnect between improved lipid markers (lower LDL-C, higher HDL-C) and the absence of clinical benefit is a central challenge. This suggests that simply modulating these lipid parameters in a population already well-treated with statins may not be sufficient to further reduce cardiovascular risk. It raises questions about the functional quality of the HDL particles and the overall impact of niacin on the complex pathophysiology of atherosclerosis beyond simple lipid level changes.

Data Summary: Lipid Profile Changes

Lipid Parameter	ER Niacin/Laropiprant Group Change	Placebo Group Change
LDL-Cholesterol	-10 mg/dL	No significant change
HDL-Cholesterol	+6 mg/dL	No significant change
Triglycerides	-33 mg/dL	No significant change

(Data synthesized from multiple sources)[[10](#)]

Issue: Understanding the increased risk of myopathy, particularly in the Chinese cohort.

Possible Explanation:

The higher incidence of myopathy in Chinese participants receiving the combination therapy suggests a potential pharmacogenomic interaction. Genetic variations in drug metabolism pathways could lead to higher systemic exposure or increased sensitivity to the myotoxic effects of niacin, statins, or their combination in this population. This highlights the importance of considering ethnic differences in drug response and safety.

Data Summary: Incidence of Definite Myopathy

ER Niacin/Laropiprant Group	Placebo Group	Risk Ratio (95% CI)	
Overall	75 (0.16%/year)	17 (0.04%/year)	4.4 (2.6-7.5)
Chinese Participants	138 (0.66%/year)	27 (0.13%/year)	-
European Participants	17 (0.07%/year)	11 (0.04%/year)	-

(Data synthesized from multiple sources)[13]

Experimental Protocols

Study Design:

The HPS2-THRIVE was a large-scale, randomized, placebo-controlled, double-blind, multicenter trial.[5][10]

Patient Population:

The study enrolled 25,673 patients aged 50 to 80 years with pre-existing occlusive arterial disease.[1][3] Participants were recruited from centers in the United Kingdom, Scandinavia, and China.[8][10] There were no specific lipid criteria for entry into the trial.[1][14]

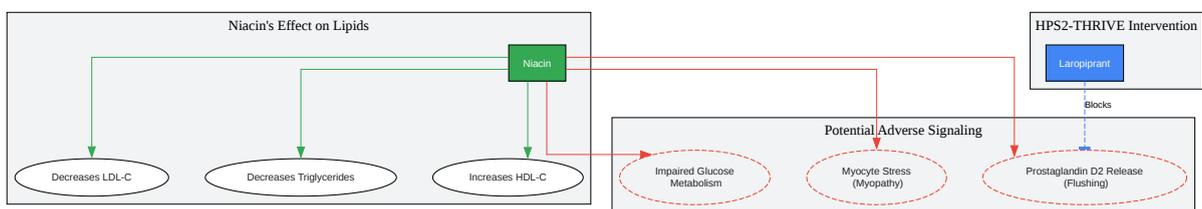
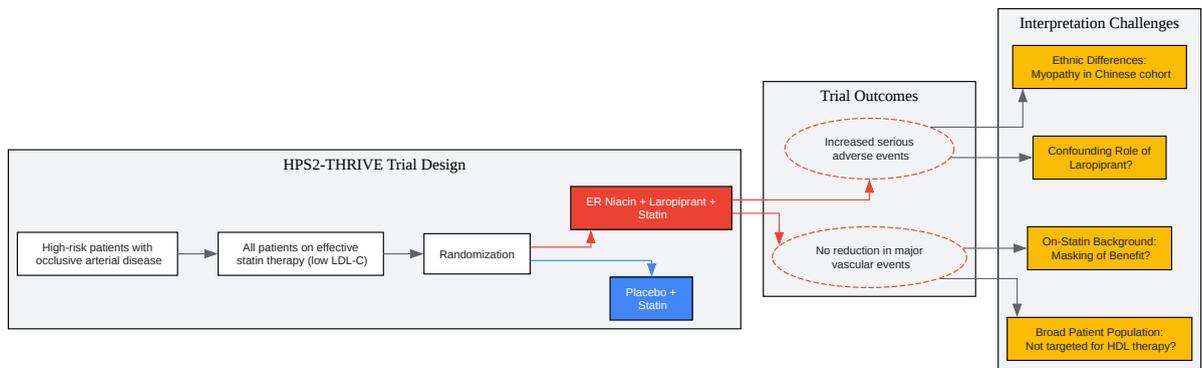
Treatment Protocol:

- Run-in Phase: Before randomization, all patients received simvastatin 40 mg daily. Ezetimibe 10 mg daily was added if necessary to achieve target LDL-C levels.[1][13] This was followed by a run-in period with open-label ER niacin/laropiprant to exclude patients who could not tolerate the medication.[13]
- Randomization: Eligible and tolerant patients were then randomly assigned to receive either 2 g of ER niacin and 40 mg of laropiprant daily or a matching placebo.[10]
- Follow-up: Patients were followed for a median of 3.9 years.[1][7]

Endpoints:

- Primary Endpoint: The first major vascular event, defined as a composite of non-fatal myocardial infarction, death from coronary causes, stroke, or coronary or non-coronary arterial revascularization.[\[1\]](#)[\[2\]](#)[\[10\]](#)
- Secondary Endpoints: Included the individual components of the primary endpoint, as well as mortality from any cause.[\[2\]](#)[\[5\]](#)

Visualizations



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